1H and 13C NMR chemical shifts of methyl 2-azido-3-methoxypropanoate
1H and 13C NMR chemical shifts of methyl 2-azido-3-methoxypropanoate
Spectroscopic Characterization of Methyl 2-Azido-3-Methoxypropanoate: A Comprehensive Guide to 1 H and 13 C NMR Elucidation
Methyl 2-azido-3-methoxypropanoate (CAS: 90237-75-5) is a highly versatile bifunctional building block frequently utilized in click chemistry (CuAAC), peptide synthesis, and the development of complex pharmaceutical intermediates. Because it possesses both an azide moiety and an ester group flanking a chiral center, its nuclear magnetic resonance (NMR) profile presents a fascinating study in electronic shielding, magnetic anisotropy, and diastereotopic coupling.
This technical guide provides an authoritative breakdown of the 1 H and 13 C NMR chemical shifts for this molecule. By moving beyond mere data tabulation, we will explore the underlying causality of these shifts and establish a self-validating experimental protocol for unambiguous structural elucidation.
Structural Analysis and Electronic Environment
To accurately predict and interpret the NMR spectra of methyl 2-azido-3-methoxypropanoate ( CH3−O−CH2−CH(N3)−COOCH3 ), we must dissect the molecule into its core electronic environments:
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The Ester Group ( −COOCH3 ): The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atoms. The ester methyl group experiences a strong deshielding effect, pushing its proton resonance downfield.
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The Azide Group ( −N3 ): The azide is a linear, pseudohalogen group. It exerts a strong inductive electron-withdrawing effect ( −I ) on the alpha carbon ( C2 ). However, unlike halogens, the azide group possesses a unique magnetic anisotropy due to its delocalized π -electron system, which slightly mitigates the downfield shift compared to a direct oxygen or halogen substituent .
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The Ether Group ( −OCH3 ): The strongly electronegative ether oxygen deshields both the adjacent methylene carbon ( C3 ) and the ether methyl carbon.
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The Chiral Center ( C2 ): The presence of a stereocenter at C2 breaks the symmetry of the adjacent methylene protons at C3 . These protons are diastereotopic , meaning they exist in different magnetic environments and will couple not only with the alpha proton but also with each other, forming a classic ABX spin system .
Quantitative Data: 1 H and 13 C NMR Chemical Shifts
The following tables summarize the expected chemical shifts, multiplicities, and coupling constants based on empirical rules and structurally analogous compounds, such as methyl 2-bromo-3-methoxypropanoate .
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl3 )
| Position | Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) |
| H-a | Ester −COOCH3 | 3.82 | Singlet (s) | 3H | - |
| H-b | Ether −OCH3 | 3.38 | Singlet (s) | 3H | - |
| H-c1 | Methylene −CH2− (Proton 1) | 3.75 | Doublet of doublets (dd) | 1H | Jgem≈10.5 , Jvic≈7.0 |
| H-c2 | Methylene −CH2− (Proton 2) | 3.68 | Doublet of doublets (dd) | 1H | Jgem≈10.5 , Jvic≈4.5 |
| H-d | Methine −CH(N3)− | 4.15 | Doublet of doublets (dd) | 1H | Jvic1≈7.0 , Jvic2≈4.5 |
Causality of 1 H Shifts: The methine proton (H-d ) is shifted to ~4.15 ppm because it is sandwiched between the electron-withdrawing ester carbonyl and the azide group. The diastereotopic methylene protons (H-c1 and H-c2 ) appear as distinct signals. Because the chiral center restricts free rotation, one proton is locked closer to the shielding cone of the carbonyl, resulting in the distinct 3.68 and 3.75 ppm shifts.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl3 )
| Position | Carbon Environment | Chemical Shift ( δ , ppm) | Carbon Type (DEPT-135) |
| C-1 | Carbonyl C=O | 169.5 | Quaternary (Absent) |
| C-2 | Methine −CH(N3)− | 62.5 | Positive ( CH ) |
| C-3 | Methylene −CH2−O− | 72.1 | Negative ( CH2 ) |
| C-4 | Ether −OCH3 | 59.2 | Positive ( CH3 ) |
| C-5 | Ester −COOCH3 | 52.8 | Positive ( CH3 ) |
Causality of 13 C Shifts: The carbonyl carbon (C-1 ) is highly deshielded (~169.5 ppm) due to sp2 hybridization and oxygen electronegativity. The methine carbon (C-2 ) resonates at ~62.5 ppm; the azide group is less deshielding than an oxygen atom (which would push it to ~70+ ppm) but more deshielding than a simple alkyl group. The methylene carbon (C-3 ) is pushed to ~72.1 ppm due to the direct attachment to the ether oxygen.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness in structural elucidation, the experimental workflow must be designed as a self-validating system . This means the protocol contains internal checks (e.g., integration summing) and orthogonal cross-checks (e.g., 2D NMR correlations) that make misassignment mathematically and physically impossible .
Step-by-Step Methodology
Step 1: Sample Preparation
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Action: Dissolve 20 mg of methyl 2-azido-3-methoxypropanoate in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl3 provides a deuterium lock signal to stabilize the magnetic field and lacks exchangeable protons that could obscure the sample's signals. TMS acts as the absolute zero-point reference ( δ=0.00 ppm), ensuring chemical shift accuracy.
Step 2: 1D 1 H NMR Acquisition & Internal Validation
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Action: Acquire the 1 H spectrum using a standard 30-degree pulse sequence (zg30), 16 scans, and a 2-second relaxation delay ( d1 ). Phase and baseline correct the spectrum.
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Self-Validation Check: Integrate the signals. The total integral must equal exactly 9 protons. The ratio of the singlets (ester methyl to ether methyl) must be exactly 3:3, and the ABX system must integrate to 1:1:1. Any deviation indicates impurities or incomplete relaxation.
Step 3: 1D 13 C and DEPT-135 Acquisition
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Action: Acquire the 13 C spectrum (zgpg30, 512 scans) and a DEPT-135 spectrum.
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Causality: 13 C is only 1.1% naturally abundant, necessitating more scans. The DEPT-135 sequence differentiates carbon types: CH and CH3 signals point up (positive), while CH2 signals point down (negative). Quaternary carbons (the carbonyl) disappear, immediately validating the C-1 assignment.
Step 4: 2D NMR Cross-Validation (HSQC & HMBC)
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Action: Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra.
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Self-Validation Check:
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HSQC: Maps the 1 H signals directly to their attached 13 C signals. The two distinct diastereotopic proton signals (3.68 and 3.75 ppm) must both correlate to the single carbon signal at 72.1 ppm.
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HMBC: Shows 2- and 3-bond correlations. The ester methyl protons (3.82 ppm) must show a cross-peak with the carbonyl carbon (169.5 ppm), definitively distinguishing the ester methyl from the ether methyl.
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Workflow Visualization
The following diagram illustrates the logical flow of the self-validating NMR protocol, demonstrating how 1D and 2D techniques interlock to confirm the molecular structure.
Figure 1: Comprehensive and self-validating NMR structural elucidation workflow.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL:[Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. URL:[Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. URL:[Link]
- Rodgers, J. D., et al. (2017). Compounds and methods for inhibiting JAK (US Patent 9,714,236 B2). Google Patents.
